molecular formula C11H13FO2 B7861725 3-(4-Fluoro-2-methylphenyl)oxolan-3-ol

3-(4-Fluoro-2-methylphenyl)oxolan-3-ol

Cat. No.: B7861725
M. Wt: 196.22 g/mol
InChI Key: DEPUBVZRNCTOQY-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a 5-membered oxygen-containing ring with a hydroxyl group at the 3-position. This compound has been cataloged as a discontinued product (1g scale) by CymitQuimica, indicating prior availability for research applications .

Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-6-9(12)2-3-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPUBVZRNCTOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxolan-3-ol Derivatives with Varying Phenyl Substituents

The following compounds share the oxolan-3-ol core but differ in phenyl substituents (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Status Reference
3-(4-Fluoro-2-methylphenyl)oxolan-3-ol 4-Fluoro, 2-methyl C₁₁H₁₃FO₂ ~196.22* Discontinued
3-(4-Chlorophenyl)oxolan-3-ol 4-Chloro C₁₀H₁₁ClO₂ ~198.65* Discontinued
3-(4-(Trifluoromethyl)phenyl)oxolan-3-ol 4-Trifluoromethyl C₁₁H₁₁F₃O₂ ~232.20* Discontinued

*Molecular weights estimated based on formula.

Key Findings :

  • Electron-Withdrawing Effects : The 4-fluoro and 4-chloro substituents enhance the electrophilicity of the phenyl ring compared to the 4-trifluoromethyl group, which introduces stronger electron-withdrawing effects. This influences reactivity in substitution reactions .

Heterocyclic Analogs with Different Ring Systems

Oxetane Derivatives

Oxetanes (4-membered oxygen rings) exhibit increased ring strain compared to oxolans, affecting stability and reactivity. For example:

  • 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol (CAS 1903142-29-9): Features an oxetane ring with a 4-fluorophenyl group. The smaller ring size may enhance metabolic stability but reduce synthetic accessibility .
Azetidine Derivatives

Azetidines (4-membered nitrogen-containing rings) differ in electronic properties:

  • Molecular formula: C₁₀H₁₂FNO (~181.21 g/mol) .

Functionalized Oxolan Derivatives

  • 3-(Prop-2-en-1-yl)oxolan-3-ol (EN300-374037): The allyl substituent increases hydrophobicity and may facilitate polymerization or conjugation reactions, unlike aromatic substituents .

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